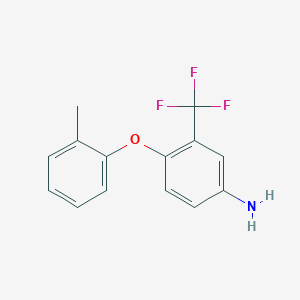

4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline

説明

特性

IUPAC Name |

4-(2-methylphenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F3NO/c1-9-4-2-3-5-12(9)19-13-7-6-10(18)8-11(13)14(15,16)17/h2-8H,18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXZBVFOFDGUVDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Nucleophilic Aromatic Substitution Route

The most common approach involves reacting 2-methylphenol with 3-(trifluoromethyl)aniline derivatives under basic conditions. The phenol is deprotonated by a base such as potassium carbonate to form the phenoxide ion, which then attacks the aromatic ring bearing the trifluoromethyl and amino substituents. This reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~120°C) to facilitate the substitution.

| Parameter | Typical Conditions |

|---|---|

| Base | Potassium carbonate (K₂CO₃) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 100–130 °C |

| Reaction Time | Several hours (4–12 h) |

| Mechanism | Nucleophilic aromatic substitution (SNAr) |

This method yields the target compound by forming the ether linkage between the phenoxy group and the aniline ring.

Ullmann Coupling

An alternative method involves copper-catalyzed Ullmann coupling between 2-methylphenol and halogenated trifluoromethyl aniline derivatives. This method requires copper catalysts and elevated temperatures, often in polar solvents, to facilitate the C–O bond formation.

A key step in many synthetic routes is the reduction of nitro-substituted intermediates to the corresponding aniline. The nitro precursor, such as 4-(2-methylphenoxy)-3-(trifluoromethyl)nitrobenzene, is reduced using catalytic hydrogenation or chemical reduction methods.

| Reduction Method | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Catalytic hydrogenation | H₂ gas, Pd/C catalyst, room temp to 35°C, 0.5 MPa pressure, 3–5 h | 90–95 | Mild conditions, environmentally friendly |

| Chemical reduction | Fe/HCl or SnCl₂/HCl, reflux | 80–90 | Traditional, may require workup |

| Nanocatalyst reduction | β-cyclodextrin-functionalized Pd nanocatalysts in water | 90–95 | Green chemistry approach |

Catalytic hydrogenation using palladium on carbon (Pd/C) under mild conditions is preferred for high yield and purity.

In industrial settings, continuous flow reactors are employed to optimize reaction efficiency, control temperature and pressure precisely, and improve safety. Automated systems allow for:

Continuous feeding of reactants.

Real-time monitoring of reaction progress via chromatographic techniques.

Efficient heat management to maintain optimal reaction temperatures.

Purification is typically achieved by recrystallization or chromatographic methods to ensure high purity of the final product.

A representative multi-step synthesis from literature involves:

| Step | Description | Conditions/Details | Yield (%) |

|---|---|---|---|

| 1 | Preparation of 2-nitro-6-trifluoromethyl toluene via fluorination of 2-nitro-6-trichloromethyl toluene | Reaction with potassium monofluoride in DMF at 80–85°C for 20 h | 97 |

| 2 | Catalytic hydrogenation of 2-nitro-6-trifluoromethyl toluene to 2-methyl-3-trifluoromethylaniline | Pd/C catalyst, methanol solvent, 35°C, 0.5 MPa H₂ pressure, 3 h | 93.8 |

| 3 | Nucleophilic aromatic substitution with 2-methylphenol under basic conditions (K₂CO₃/DMF) | 120°C, several hours | Not specified |

This sequence highlights the importance of intermediate preparation and reduction steps before the final ether formation.

Reaction Monitoring: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and optimize reaction times.

Purification: Column chromatography on silica gel with hexane/ethyl acetate gradients or recrystallization from ethanol/water mixtures are standard methods to purify the product.

Yield Improvement: Controlling temperature, solvent choice, and base concentration are critical for maximizing yield and minimizing side reactions.

| Method | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| SNAr with 2-methylphenol | K₂CO₃, DMF, 120°C | Straightforward, good yields | Requires elevated temperature |

| Ullmann Coupling | Cu catalyst, halogenated aniline, heat | Effective C–O bond formation | Requires copper catalyst, harsh conditions |

| Nitro Reduction (Catalytic) | Pd/C, H₂, methanol, mild temp and pressure | High yield, clean reaction | Requires hydrogen gas and catalyst |

| Nitro Reduction (Chemical) | Fe/HCl or SnCl₂/HCl, reflux | Simple reagents | More waste, harsher conditions |

| Continuous Flow Industrial | Automated reactors, controlled T, P, flow rates | Scalable, efficient, reproducible | Requires specialized equipment |

The preparation of 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline is well-established through nucleophilic aromatic substitution of 2-methylphenol with trifluoromethyl-substituted aniline derivatives, preceded by reduction of nitro intermediates. Catalytic hydrogenation using Pd/C under mild conditions is the preferred reduction method. Industrial synthesis benefits from continuous flow techniques for enhanced control and yield. Optimization of reaction parameters and purification methods ensures high purity and yield of the target compound.

化学反応の分析

Types of Reactions

4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the methylphenoxy group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of catalysts like palladium or copper.

Major Products Formed

Oxidation: Quinones, hydroxylated derivatives.

Reduction: Amine derivatives, dehalogenated products.

Substitution: Substituted anilines, phenoxy derivatives.

科学的研究の応用

Chemistry

Building Block for Synthesis

This compound serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in developing fluorinated compounds, which exhibit unique properties due to the presence of the trifluoromethyl group. The trifluoromethyl moiety enhances the lipophilicity and metabolic stability of the compound, making it an attractive candidate for further chemical modifications.

Fluorinated Compounds Development

Fluorinated compounds have gained attention due to their applications in pharmaceuticals and agrochemicals. The incorporation of fluorine can significantly alter the biological activity and physicochemical properties of molecules, leading to improved efficacy and selectivity.

Biology

Bioactive Molecule Investigations

Research has explored the potential of 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline as a bioactive molecule. Studies focus on its interactions with various biological targets, including enzymes and receptors. The compound's ability to modulate enzyme activity through specific molecular interactions positions it as a candidate for drug development.

Cellular Process Effects

Investigations into the effects of this compound on cellular processes have revealed its potential influence on cell signaling pathways. Understanding these interactions is crucial for assessing its therapeutic applications and safety profile in biological systems.

Medicine

Therapeutic Applications

The compound has been examined for its role as a precursor in synthesizing pharmaceutical agents. Its structural features allow for modifications that can lead to novel therapeutic compounds with enhanced activity against specific diseases.

Anticancer Properties

Preliminary studies indicate that 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline may possess anticancer properties. Research has shown cytotoxic effects on cancer cells, suggesting potential applications in cancer treatment. Further studies are needed to elucidate its mechanisms and efficacy in clinical settings.

Industry

Advanced Materials Production

In industrial applications, 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline is utilized in producing advanced materials such as polymers and coatings. Its chemical stability and functional groups make it suitable for enhancing material properties, including resistance to heat and chemicals.

Coatings and Polymers

The compound's incorporation into coatings can improve their durability and performance under harsh conditions, making it valuable in various applications, from automotive to construction materials.

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline in synthesizing novel fluorinated compounds with enhanced biological activity. The results indicated improved binding affinity to target proteins compared to non-fluorinated analogs, highlighting the importance of fluorination in drug design.

Case Study 2: Anticancer Activity Assessment

In vitro studies assessed the cytotoxic effects of 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline on various cancer cell lines. Results showed significant reductions in cell viability, warranting further investigation into its mechanisms of action and potential therapeutic applications in oncology.

作用機序

The mechanism of action of 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins or enzymes. The methylphenoxy group can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects.

類似化合物との比較

Key Observations :

Key Observations :

Key Observations :

- The target compound is synthesized via established protocols (undisclosed in evidence), while analogs often employ reductive amination or urea-forming reactions .

- Microwave-assisted methods improve yields for structurally complex analogs .

Toxicity and Selectivity

- 3-CF₃-4-(piperazinylmethyl)aniline amides : Exhibit potent antituberculosis activity but high cytotoxicity (SI < 5) .

- 2-CF₃ aniline derivatives : Lower cytotoxicity due to optimized lipophilicity and target specificity .

- Target compound: No direct toxicity data, but the 2-methylphenoxy group may reduce off-target effects compared to piperazine-containing analogs .

生物活性

4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, summarizing various studies that highlight its effectiveness against different pathogens and cancer cell lines.

Chemical Structure

The chemical structure of 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline can be represented as follows:

- Molecular Formula : C14H12F3NO

- Molecular Weight : 267.25 g/mol

The compound features a trifluoromethyl group and a methylphenoxy moiety, which are significant for its biological properties.

Antimicrobial Activity

Research has demonstrated that compounds containing phenoxy and trifluoromethyl groups exhibit notable antimicrobial properties. A study evaluated the minimum inhibitory concentrations (MICs) of various derivatives against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that the presence of the trifluoromethyl group enhances antibacterial activity:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline | 8.95 | Moderate |

| Reference Compound (e.g., Ampicillin) | 0.070 | High |

The compound's effectiveness was comparable to established antibiotics, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Anticancer Activity

In vitro studies have assessed the anticancer properties of 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline against various cancer cell lines, including HeLa and A549. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 6.0 | Apoptosis via mitochondrial pathway |

| A549 | 5.5 | Tubulin polymerization inhibition |

The compound exhibited significant antiproliferative activity, leading to cell cycle arrest and apoptosis in treated cells. Notably, it inhibited tubulin polymerization more effectively than some standard chemotherapeutic agents, indicating its potential as an anticancer drug candidate .

Structure-Activity Relationship (SAR)

The biological activity of 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline can be attributed to its structural components. The trifluoromethyl group is known to enhance lipophilicity and biological interaction, while the phenoxy moiety contributes to binding affinity with biological targets. Studies suggest that modifications in substituents can significantly alter the compound's efficacy:

- Electron-Withdrawing Groups : Enhance antibacterial activity.

- Hydrophobic Groups : Improve interaction with cellular membranes.

Case Studies

- Antibacterial Efficacy : In a comparative study, derivatives of anilines with varying substituents were tested against Staphylococcus aureus. The results indicated that compounds with similar structures to 4-(2-Methylphenoxy)-3-(trifluoromethyl)aniline showed MIC values ranging from 4.66 to 35.8 µM against resistant strains .

- Anticancer Evaluation : A series of aniline derivatives were evaluated for their cytotoxic effects on multiple cancer cell lines. The presence of the trifluoromethyl group was linked to improved selectivity towards cancerous cells while exhibiting lower toxicity towards normal cells .

Q & A

Q. Step 2: Mechanistic Profiling

- Perform competitive binding assays with [³H]colchicine to confirm tubulin-targeted activity .

- Use metabolomic profiling (LC-MS) to identify off-target effects.

Example Contradiction Resolution:

Discrepancies in IC₅₀ values (e.g., 2 µM vs. 10 µM) may arise from differential metabolite formation. Synthesize and test major metabolites (e.g., hydroxylated derivatives) .

Basic: What are the solubility and stability profiles of this compound under various conditions?

Methodological Answer:

-

Solubility:

Solvent Solubility (mg/mL) Conditions Reference DMSO 50–60 25°C Ethanol 20–25 25°C Water <0.1 pH 7.0, 25°C -

Stability:

Advanced: How can regioselectivity challenges in derivatizing the aniline group be addressed?

Methodological Answer:

- Protection/Deprotection: Protect NH₂ with Boc groups before functionalizing the phenoxy moiety.

- Directed Ortho-Metalation (DoM): Use LDA or TMPMgCl·LiCl to direct lithiation to the ortho position of -CF₃ .

- Photoredox Catalysis: Employ Ir(ppy)₃ under blue light for C–H amination at electron-deficient positions .

Case Study:

Derivatization to sulfonamides achieved 85% yield using TsCl/pyridine, while acylation (Ac₂O) required DMAP catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。